Anti-Proliferative Activity in Breast Cancer: Class-Level Potency Reference
The target compound belongs to a class of N-substituted tetrahydroisoquinoline benzamide/benzene sulfonamide derivatives reported to exhibit anti-proliferative activity against breast cancer cells. Patent exemplifications for the class demonstrate IC50 values 6- to 10-fold lower than tamoxifen, a standard breast cancer therapeutic [1]. This establishes a baseline expectation for the chemotype, but no specific IC50 data exists for the 2,3-dimethylphenyl variant. Without direct comparator data, the sole quantifiable differentiation for this compound is its unique regiochemistry (2,3- vs. 2,5-dimethyl substitution), which remains uncharacterized experimentally.
| Evidence Dimension | In vitro anti-proliferative activity (breast cancer cells) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Class representatives (unspecified substitution): IC50 6- to 10-fold lower than tamoxifen |
| Quantified Difference | Unknown |
| Conditions | Breast cancer cell lines (patent US 8,889,713) |
Why This Matters
This provides a directional benchmark for the parent chemotype, but does not substantiate a procurement advantage for the 2,3-dimethylphenyl isomer over other isomers or analogs.
- [1] Redda, K. K., & Gangapuram, M. (2014). N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides as anti-cancer agents. U.S. Patent No. 8,889,713. Florida A&M University. View Source
